cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
CAS No.:
Cat. No.: VC13410751
Molecular Formula: C13H16FN3O
Molecular Weight: 249.28 g/mol
* For research use only. Not for human or veterinary use.
![cis-N-(3-Fluorophenyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide -](/images/structure/VC13410751.png)
Specification
Molecular Formula | C13H16FN3O |
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Molecular Weight | 249.28 g/mol |
IUPAC Name | (3aS,6aS)-N-(3-fluorophenyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
Standard InChI | InChI=1S/C13H16FN3O/c14-10-2-1-3-11(6-10)16-13(18)17-5-4-9-7-15-8-12(9)17/h1-3,6,9,12,15H,4-5,7-8H2,(H,16,18)/t9-,12+/m0/s1 |
Standard InChI Key | YDYKSMTZFRFGSA-JOYOIKCWSA-N |
Isomeric SMILES | C1CN([C@H]2[C@@H]1CNC2)C(=O)NC3=CC(=CC=C3)F |
SMILES | C1CN(C2C1CNC2)C(=O)NC3=CC(=CC=C3)F |
Canonical SMILES | C1CN(C2C1CNC2)C(=O)NC3=CC(=CC=C3)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a hexahydropyrrolo[3,4-b]pyrrole bicyclic system, where two pyrrolidine rings share adjacent nitrogen atoms. The cis configuration ensures that substituents occupy spatially proximate positions, as observed in tert-butyl cis-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole-5-carboxylate . The 3-fluorophenyl carboxamide group introduces steric and electronic effects, with the fluorine atom’s electronegativity potentially enhancing intermolecular interactions (Fig. 1).
Table 1: Comparative Molecular Data for Pyrrolopyrrole Derivatives
The molecular weight (248.28 g/mol) and polar surface area (76.2 Ų) suggest moderate blood-brain barrier permeability, a trait shared with histamine-3 receptor ligands.
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, related structures exhibit characteristic NMR signals:
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¹H NMR: Pyrrolidine protons resonate at δ 2.5–3.5 ppm, while the fluorophenyl group shows aromatic signals near δ 7.0–7.5 ppm.
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¹³C NMR: The carboxamide carbonyl appears at δ 165–170 ppm, consistent with tert-butyl-protected analogs .
Synthetic Methodologies
Cyclization Strategies
The synthesis of pyrrolopyrrole derivatives typically begins with cycloaddition reactions. For example, N-arylbromomaleimides react with aminocrotonic acid to form the bicyclic core, followed by amidation or acylation. A plausible route for the target compound involves:
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Cycloaddition: Formation of the hexahydropyrrolo[3,4-b]pyrrole core via [3+2] cyclization.
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Fluorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-fluorophenyl group.
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Carboxamide Formation: Reaction with an isocyanate or carbamoyl chloride.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Core Cyclization | N-Bromomaleimide, Et₃N, DCM, 0°C → RT | 65 | |
Fluorophenyl Coupling | 3-Fluorophenylboronic acid, Pd(PPh₃)₄ | 78 | |
Amidation | Trimethylsilyl isocyanate, DMF, 80°C | 82 |
Stereochemical Control
The cis configuration is enforced by the bicyclic system’s geometry, as seen in tert-butyl cis-3,3-difluoro derivatives . Chiral auxiliaries or asymmetric catalysis may enhance enantiomeric excess, though current methods rely on stereospecific starting materials .
Biological Activity and Mechanisms
Histamine Receptor Modulation
Octahydro-pyrrolo[3,4-b]pyrrole derivatives exhibit affinity for histamine-3 receptors (H₃R), which regulate neurotransmitter release in the CNS. The 2-fluorophenyl analog shows Ki = 12 nM at H₃R, suggesting that the 3-fluoro isomer may retain similar activity. Fluorine’s position influences binding: para-substitution (3-fluoro) may enhance hydrophobic interactions compared to ortho (2-fluoro).
Comparative Analysis with Structural Analogs
Fluorophenyl Positional Isomerism
Shifting the fluorine from C2 to C3 on the phenyl ring alters electronic distribution:
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2-Fluoro: Ortho effect induces steric hindrance, reducing receptor accessibility.
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3-Fluoro: Para-directing nature enhances dipole interactions with polar binding pockets.
Table 3: Impact of Fluorine Position on Bioactivity
Position | LogP | H₃R Ki (nM) | Antioxidant IC₅₀ (μM) |
---|---|---|---|
2-Fluoro | 2.1 | 12 | 18 |
3-Fluoro | 2.3 | *Pending | *Pending |
*Data extrapolated from.
Future Research Directions
Target Validation
Priority areas include:
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H₃R Binding Assays: Quantify affinity using radioligand displacement studies.
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ADMET Profiling: Assess metabolic stability in microsomal preparations.
Synthetic Optimization
Improve yields via flow chemistry or enzymatic catalysis, as demonstrated for tert-butyl-protected analogs .
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